2-(2-Methylquinolin-6-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylquinolin-6-yl)acetonitrile is an organic compound with the molecular formula C12H10N2. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylquinolin-6-yl)acetonitrile typically involves the reaction of 2-methylquinoline with acetonitrile in the presence of a suitable catalyst. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylquinolin-6-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: 2-(2-Methylquinolin-6-yl)ethylamine.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Methylquinolin-6-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-(2-Methylquinolin-6-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: A precursor in the synthesis of 2-(2-Methylquinolin-6-yl)acetonitrile.
Quinoline-2-carboxylic acid: An oxidation product of this compound.
2-(2-Methylquinolin-6-yl)ethylamine: A reduction product of this compound.
Uniqueness
This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with different biological targets. This versatility makes it valuable in research and industrial applications .
Properties
Molecular Formula |
C12H10N2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(2-methylquinolin-6-yl)acetonitrile |
InChI |
InChI=1S/C12H10N2/c1-9-2-4-11-8-10(6-7-13)3-5-12(11)14-9/h2-5,8H,6H2,1H3 |
InChI Key |
PISNEUXNZUZWSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.